cis-1-(2,2,6-Trimethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone: is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and an ethanone group in the cis configuration . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethylcyclohexanone with ethylmagnesium bromide, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is utilized in several scientific research fields, including:
Wirkmechanismus
The mechanism of action of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
trans-1-(2,2,6-Trimethylcyclohexyl)ethanone: Similar structure but with a trans configuration.
1-(2,2,6-Trimethylcyclohexyl)propanone: Similar structure with a propanone group instead of an ethanone group.
2,2,6-Trimethylcyclohexanone: Similar structure without the ethanone group.
Uniqueness: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interactions with molecular targets compared to its trans isomer or other similar compounds .
Eigenschaften
CAS-Nummer |
52612-42-7 |
---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-[(1R,6R)-2,2,6-trimethylcyclohexyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
LGEFCQRTSXYJAD-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@@H]1CCCC([C@@H]1C(=O)C)(C)C |
Kanonische SMILES |
CC1CCCC(C1C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.